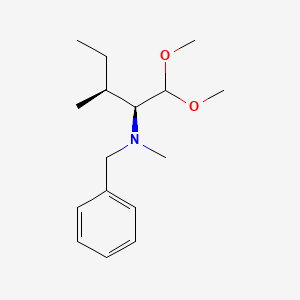

Monomethyl auristatin E intermediate-12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-6-13(2)15(16(18-4)19-5)17(3)12-14-10-8-7-9-11-14/h7-11,13,15-16H,6,12H2,1-5H3/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOWFCNRTAPUGL-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(OC)OC)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(OC)OC)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of Monomethyl Auristatin E (MMAE) Intermediate-12

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Monomethyl auristatin E (MMAE) stands as a cornerstone in the landscape of antibody-drug conjugates (ADCs), serving as a potent cytotoxic payload that, once delivered to cancer cells, unleashes its powerful anti-mitotic activity. The intricate, multi-step synthesis of this complex molecule relies on a series of meticulously crafted chemical intermediates. Among these, "Monomethyl auristatin E intermediate-12" has emerged as a commercially available entity, yet its specific chemical identity and precise role in the broader MMAE synthesis pathway remain largely undefined in publicly accessible scientific literature and patents. This technical guide aims to shed light on the available information regarding MMAE and its synthesis, while highlighting the current ambiguity surrounding "intermediate-12."

The Synthetic Blueprint of a Potent Warhead: Monomethyl Auristatin E

MMAE is a synthetic analogue of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization.[1] Its synthesis is a testament to the intricacies of modern organic chemistry, involving the sequential coupling of several unique amino acid residues. The core structure of MMAE is a pentapeptide-like molecule, and its total synthesis is a convergent process where different fragments are prepared separately before their final assembly.[2]

While a definitive, universally accepted numbering system for all MMAE intermediates is not apparent in the literature, some key building blocks are well-characterized. For instance, "Monomethyl auristatin E intermediate-9" is identified as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, a crucial precursor to the dolaisoleucine (Dil) unit of MMAE.[3]

The Mystery of Intermediate-12

Despite extensive investigation of scientific databases and patent literature, a specific chemical structure, CAS number, or detailed synthesis protocol for a compound explicitly and consistently named "this compound" could not be definitively established. Commercial listings from suppliers confirm its existence as a reagent in the synthesis of MMAE.[3][4] However, the lack of a precise chemical descriptor in peer-reviewed publications or patents suggests that "intermediate-12" may be a designation specific to a particular manufacturer's synthetic route.

Without a confirmed chemical structure, providing a detailed technical guide on "intermediate-12" with the requested level of specificity, including experimental protocols, quantitative data, and signaling pathways, is not feasible. The subsequent sections will, therefore, focus on the general, well-established principles of MMAE synthesis, which would likely encompass the formation and reaction of an intermediate such as the one designated "intermediate-12."

A Generalized Workflow for MMAE Synthesis

The total synthesis of MMAE typically involves the preparation of key peptide fragments, which are then coupled to construct the final molecule. A logical, though generalized, workflow is presented below. It is within such a sequence that an "intermediate-12" would play a role, likely as a protected di- or tri-peptide fragment.

References

In-Depth Technical Guide to Monomethyl Auristatin E Intermediate-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Monomethyl auristatin E (MMAE) intermediate-12, a key building block in the chemical synthesis of the potent anti-cancer agent MMAE.

Core Chemical Properties

Monomethyl auristatin E intermediate-12, identified by the CAS number 870640-61-2, is a crucial component in the multi-step synthesis of MMAE.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine |

| CAS Number | 870640-61-2 |

| Molecular Formula | C₁₆H₂₇NO₂ |

| Molecular Weight | 265.39 g/mol |

| SMILES | CC--INVALID-LINK----INVALID-LINK--C(OC)OC |

| Appearance | Not explicitly stated in search results, typically a solid or oil |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall production of MMAE. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic approach can be inferred from related chemical literature. The following represents a plausible experimental workflow for the synthesis and purification of this intermediate.

Experimental Workflow: Synthesis of MMAE Intermediate-12

References

Monomethyl auristatin E intermediate-12 structure

An in-depth technical guide on the synthesis and role of Monomethyl Auristatin E (MMAE) intermediate-12, a key component in the production of the potent anti-cancer agent MMAE. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent. Due to its significant cytotoxicity, it is not used as a standalone drug but is a critical payload in antibody-drug conjugates (ADCs). In an ADC, MMAE is attached to a monoclonal antibody that targets specific cancer cells, allowing for the targeted delivery of the cytotoxic agent and minimizing systemic exposure. The synthesis of MMAE is a complex, multi-step process that involves several key intermediates. This guide focuses on Monomethyl auristatin E intermediate-12, a crucial building block in the MMAE synthesis pathway.

This compound: Structure and Properties

This compound, identified by the CAS number 870640-61-2 , is a key reagent in the synthesis of MMAE. While the detailed chemical structure is not widely disclosed in public literature, its role as a precursor is well-established by chemical suppliers and in patent literature concerning MMAE synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 870640-61-2 |

| Molecular Formula | Not publicly available |

| Molecular Weight | Not publicly available |

| Appearance | Typically a solid |

| Role in MMAE Synthesis | A key intermediate for the construction of the pentapeptide backbone of MMAE. |

The Role of Intermediate-12 in the Synthesis of MMAE

The total synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately and then coupled together. The core of MMAE is a pentapeptide-like structure. The synthesis involves the sequential coupling of unique amino acid derivatives. Intermediate-12 plays a pivotal role in the assembly of this peptide backbone.

The general synthetic strategy for MMAE can be visualized as a series of fragment couplings.

Caption: General workflow for the convergent synthesis of MMAE.

Experimental Protocols

Detailed experimental protocols for the synthesis and utilization of this compound are often proprietary and found within patent literature. The following is a generalized protocol for a typical peptide coupling step in the synthesis of MMAE, which would be analogous to the reactions involving intermediate-12.

General Peptide Coupling Protocol:

-

Activation of the Carboxylic Acid: The carboxylic acid component is activated to facilitate nucleophilic attack by the amine. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

-

The carboxylic acid-containing fragment is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

The coupling reagents (e.g., HATU and DIPEA - N,N-Diisopropylethylamine) are added, and the mixture is stirred for a short period to allow for the formation of the active ester.

-

-

Coupling Reaction: The amine-containing fragment (such as a deprotected form of an intermediate like Intermediate-12) is added to the activated carboxylic acid solution.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours to overnight, with progress monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., dilute HCl) to remove excess base, a basic solution (e.g., saturated NaHCO3) to remove unreacted acid and activating agents, and brine to remove residual salts.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure coupled product.

-

Table 2: Typical Reagents and Solvents for Peptide Coupling

| Reagent/Solvent | Function |

| DMF, DCM | Reaction Solvents |

| HATU, HOBt/EDC | Coupling Reagents |

| DIPEA, Et3N | Base |

| Dilute HCl, Saturated NaHCO3 | Aqueous wash solutions |

| Na2SO4, MgSO4 | Drying agents |

| Silica Gel | Stationary phase for chromatography |

| Hexanes/Ethyl Acetate, DCM/Methanol | Mobile phase for chromatography |

Signaling Pathway of MMAE

Once delivered to the target cancer cell via an ADC, MMAE exerts its cytotoxic effect by disrupting the microtubule network, which is crucial for cell division.

Caption: Mechanism of action of MMAE following ADC-mediated delivery.

Conclusion

This compound is a critical, albeit structurally undisclosed, component in the chemical synthesis of the potent anti-cancer agent MMAE. Its proper synthesis and purification are paramount to the overall success of producing high-quality MMAE for use in antibody-drug conjugates. The general principles of peptide synthesis provide a framework for understanding its role and the experimental conditions required for its use in the construction of the final MMAE molecule. The ultimate efficacy of MMAE-containing ADCs relies on the precise and efficient chemical synthesis of each of its constituent parts, including key intermediates like intermediate-12.

An In-depth Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE) and its Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Due to its significant toxicity, it is not used as a standalone drug but rather as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] In this context, it is linked to a monoclonal antibody that directs the potent cytotoxic agent to cancer cells. While the specific nomenclature "Monomethyl auristatin E intermediate-12" is not widely documented in publicly available scientific literature with a corresponding CAS number and structure, this guide provides a comprehensive overview of the synthetic pathways leading to MMAE, focusing on well-characterized intermediates. This document will use "Intermediate-9," a known precursor, as a central example to illustrate the synthetic strategy, experimental protocols, and quantitative data relevant to the production of MMAE.

MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a powerful mitotic inhibitor by disrupting tubulin polymerization.[1] The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several unique amino acid fragments.[1] A convergent synthesis strategy is often employed, where key fragments are synthesized separately before being combined to create the final pentapeptide-like structure.[2]

I. Overview of the Synthetic Strategy

The synthesis of MMAE is a notable challenge in medicinal chemistry, requiring precise control over stereochemistry. The core structure of MMAE consists of four amino acid units: N-methyl-L-valine, L-valine, dolaisoleucine, and dolaproine, capped with a C-terminal norephedrine derivative.[1] The general approach involves the independent synthesis of these key building blocks, followed by their sequential coupling.

A representative convergent synthetic workflow for MMAE is depicted below, highlighting the formation of key intermediates and their subsequent assembly.

II. Synthesis of Key Intermediates

The successful synthesis of MMAE hinges on the efficient preparation of its unique amino acid components, namely dolaisoleucine and dolaproine.

A. Dolaisoleucine Synthesis

Dolaisoleucine is a crucial non-proteinogenic amino acid component of MMAE. Its synthesis requires careful stereochemical control.

Experimental Protocol: Synthesis of Dolaisoleucine Methyl Ester [1]

-

Esterification of Boc-L-Dolaisoleucine: To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

-

Boc Deprotection: Dissolve the resulting methyl ester in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture for 1 hour at room temperature.

-

Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.

| Intermediate | Starting Material | Reagents | Typical Yield | Purity |

| Dolaisoleucine Methyl Ester HCl Salt | Boc-L-Dolaisoleucine | Thionyl chloride, Methanol, 4M HCl in 1,4-dioxane | >95% | >98% (by HPLC) |

B. Dolaproine Synthesis

Dolaproine is another unique amino acid derivative that forms part of the MMAE backbone. Its synthesis is also a multi-step process.

Experimental Protocol: Synthesis of N-Boc-Dolaproine [3]

A stereoselective synthesis of N-Boc-dolaproine can be achieved via an aldol condensation between an aldehyde derived from (S)-proline and a chiral propionate, followed by methylation and cleavage of the chiral directing group.[3]

| Intermediate | Key Reaction Type | Stereochemical Control |

| N-Boc-Dolaproine | Aldol Condensation | Use of chiral auxiliaries |

III. Assembly of the Pentapeptide Backbone

Once the key amino acid intermediates are synthesized, they are sequentially coupled to form the pentapeptide backbone of MMAE.

A. Dipeptide Formation (Boc-L-Val-Dolaisoleucine-OMe)

Experimental Protocol: Peptide Coupling [1]

-

To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C.

-

Stir the mixture for 30 minutes.

-

Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

B. Saponification and Further Coupling

Experimental Protocol: Saponification and Subsequent Coupling [1]

-

Saponification: Dissolve the Boc-L-Val-Dolaisoleucine-OMe dipeptide in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.

-

Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.

| Step | Reactants | Coupling Agents | Typical Yield |

| Dipeptide Formation | Boc-L-Valine, Dolaisoleucine methyl ester | DCC, NHS | ~80-90% |

| Saponification | Dipeptide ester | Lithium hydroxide | >90% |

| Tripeptide Formation | Dipeptide acid, Dolaproine analogue | HATU, DIPEA | ~75-85% |

IV. Focus on a Key Intermediate: "Intermediate-9"

While "intermediate-12" is not clearly defined in the literature, "Intermediate-9" is a documented precursor in MMAE synthesis. It is often described as a protected dipeptide or a related fragment that is further elaborated to form the final molecule.

A common synthetic route may involve the coupling of an N-Boc-protected dipeptide (defined as Intermediate-9) with the C-terminal dolaphenine fragment, followed by deprotection to yield MMAE.[4]

The synthesis of MMAE from Intermediate-9 has been reported to yield a final product with a purity of ≥ 98.5% and an overall yield of approximately 85% for the final coupling and deprotection steps.[4]

V. Final Deprotection and Purification

The final step in the synthesis is the removal of all protecting groups to yield the active MMAE molecule. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Purification

High-performance liquid chromatography (HPLC) is the most common method for the purification of MMAE to achieve the high purity required for its use in ADCs.[5]

Experimental Protocol: HPLC Purification of MMAE [4]

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 30% B to 90% B over a specified time.

-

Detection: UV detection at 214 nm and 280 nm.

VI. Conclusion

References

The Pivotal Role of Intermediate-12 in the Synthesis of the Potent Anticancer Agent Monomethyl Auristatin E

For Immediate Release

A critical building block, designated as Intermediate-12, plays a crucial role in the complex total synthesis of Monomethyl auristatin E (MMAE), a highly potent anti-mitotic agent used as a payload in several antibody-drug conjugates (ADCs) for cancer therapy. This in-depth technical guide elucidates the function of Intermediate-12, providing detailed experimental protocols and data for researchers, scientists, and professionals in drug development.

MMAE is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a key process in cell division.[1][2] Its high cytotoxicity makes it a powerful anticancer agent when delivered specifically to tumor cells via monoclonal antibodies.[1][3] The synthesis of MMAE is a multi-step process involving the sequential coupling of four unique amino acid units.[1]

Unveiling Intermediate-12: A Protected Dolaisoleucine Precursor

Intermediate-12, chemically identified as (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine (CAS No. 870640-61-2), is a key precursor to the dolaisoleucine (Dil) residue within the pentapeptide structure of MMAE.[4][5] This intermediate incorporates two crucial protecting groups: an N-benzyl group and a dimethoxy acetal.

The N-benzyl group serves to protect the secondary amine functionality of the dolaisoleucine precursor. This prevents unwanted side reactions at the nitrogen atom during the subsequent coupling steps of the peptide synthesis. The dimethoxy acetal protects the aldehyde group at the C-terminus of the precursor. Aldehydes are highly reactive and need to be masked to prevent their interference with the carefully orchestrated peptide coupling reactions.

The strategic use of these protecting groups in Intermediate-12 allows for the controlled and sequential assembly of the MMAE molecule, ensuring the correct stereochemistry and high purity of the final product.

Synthetic Pathway and Experimental Protocols

The synthesis of MMAE from Intermediate-12 involves a convergent approach where different fragments of the molecule are synthesized separately and then coupled together. While specific industrial synthesis protocols are often proprietary, the general workflow involving an intermediate like Intermediate-12 can be outlined.

The core of Intermediate-12 forms the dolaisoleucine unit. The synthesis of this unit and its subsequent incorporation into the growing peptide chain is a critical phase of the overall MMAE synthesis.

Table 1: Physicochemical Properties of Intermediate-12

| Property | Value |

| Chemical Name | (2S,3S)-N-benzyl-1,1-dimethoxy-N,3-dimethylpentan-2-amine |

| CAS Number | 870640-61-2 |

| Molecular Formula | C₁₆H₂₇NO₂ |

| Molecular Weight | 265.39 g/mol |

Experimental Protocol: Deprotection and Coupling

A generalized experimental protocol for the deprotection of an intermediate like Intermediate-12 and subsequent coupling in a solid-phase peptide synthesis (SPPS) workflow is as follows. Note that specific reagents, solvents, and reaction conditions can be found in various patents and scientific literature detailing the synthesis of dolastatin 10 analogues.

1. Deprotection of the N-benzyl Group:

-

Method: Catalytic hydrogenolysis is a common method for the removal of N-benzyl protecting groups.

-

Reagents: Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂).

-

Procedure: The protected peptide fragment is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of the Pd/C catalyst. The reaction is monitored until the complete removal of the benzyl group. The catalyst is then removed by filtration.

2. Deprotection of the Acetal Group:

-

Method: Acid-catalyzed hydrolysis is used to remove the acetal protecting group and regenerate the aldehyde.

-

Reagents: A mild acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS)) in the presence of water.

-

Procedure: The intermediate is treated with the acidic solution, leading to the cleavage of the acetal and formation of the free aldehyde. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Peptide Coupling:

-

Method: Standard peptide coupling reagents are used to form the amide bond between the deprotected dolaisoleucine unit and the next amino acid in the sequence.

-

Reagents: Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Procedure: The deprotected dolaisoleucine fragment is activated with the coupling reagent and then reacted with the N-terminus of the growing peptide chain.

Visualization of the Synthetic Workflow

The logical flow of incorporating a protected dolaisoleucine precursor like Intermediate-12 into the MMAE synthesis is depicted below.

Caption: Workflow for incorporating Intermediate-12 into MMAE synthesis.

Conclusion

Intermediate-12, a strategically protected form of the dolaisoleucine amino acid, is a cornerstone in the efficient and controlled synthesis of Monomethyl auristatin E. The use of N-benzyl and acetal protecting groups allows for the precise and sequential assembly of the complex MMAE molecule, a critical component in the development of life-saving antibody-drug conjugates. Understanding the role and chemistry of such intermediates is paramount for the advancement of targeted cancer therapies.

References

The Genesis of a Potent Payload: An In-depth Technical Guide to the Discovery and Synthesis of Auristatin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatins represent a class of exceptionally potent synthetic antineoplastic agents, forming the cytotoxic payload in numerous clinically approved and investigational antibody-drug conjugates (ADCs). Their ability to induce cell cycle arrest and apoptosis at sub-nanomolar concentrations has made them a cornerstone of targeted cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, and synthetic pathways of auristatin intermediates, with a primary focus on Monomethyl Auristatin E (MMAE), the most widely utilized derivative. We will delve into detailed experimental protocols, quantitative data, and the intricate signaling pathways that underpin their therapeutic efficacy.

The journey of auristatins begins with the natural world. In 1987, Pettit and his team isolated a series of powerful cytostatic peptides from the marine sea hare, Dolabella auricularia.[1][2][3] Among these, dolastatin 10 stood out for its remarkable in vitro activity against a range of cancer cell lines.[1] Dolastatin 10 is a pentapeptide-like molecule composed of several unique amino acid subunits.[4] Despite its potent anticancer properties, dolastatin 10 itself faced challenges in clinical development due to a narrow therapeutic window and significant toxicity.[3][5]

This led researchers to synthesize analogues of dolastatin 10, giving rise to the auristatin family of compounds.[6] A pivotal modification was the demethylation of the N-terminal dolavaline residue, which created a secondary amine. This site proved crucial for the attachment of linker molecules, enabling the conjugation of auristatins to monoclonal antibodies and heralding their successful application in ADCs.[6] Among these synthetic derivatives, MMAE and Monomethyl Auristatin F (MMAF) have become the most prominent.[7]

The Synthetic Pathway: A Convergent Approach to MMAE

The total synthesis of MMAE is a complex undertaking that demands precise control of stereochemistry.[4][8] A convergent synthesis strategy is most commonly employed, which involves the independent synthesis of key fragments that are later coupled to form the final pentapeptide.[6][8] This approach is generally more efficient for larger-scale production than a linear, step-by-step synthesis.[8]

The core structure of MMAE is assembled from four key building blocks: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, capped with a C-terminal norephedrine derivative.[4] A critical intermediate in this process is a compound commonly referred to as "Intermediate-9," which serves as a precursor to the dolaisoleucine (Dil) unit.[6][9][10]

Key Intermediates and Quantitative Data

The efficiency of the convergent synthesis relies on the high-yield preparation and purification of its constituent fragments. Below is a summary of key intermediates and reported yields for analogous synthetic steps. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

| Intermediate Name | Chemical Name | Role in MMAE Synthesis | Typical Yield | Purity | Analytical Method |

| Intermediate-9 | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate[9] | Precursor to the Dolaisoleucine (Dil) unit[6] | - | >95% | HPLC, LC-MS, NMR[11] |

| NH2-Peptide Precursor | DOTA-conjugated peptide | Precursor for drug-linker conjugation | 5-9% (overall)[12][13] | >99% | HPLC, Mass Spec[12] |

| Drug-Linker Conjugate | NH2-PDC-1 (Peptide-Drug Conjugate) | Final conjugated product | 78-89%[12][13] | >99% | HPLC[12] |

Experimental Protocols

The following are generalized protocols for key transformations in the synthesis of MMAE, compiled from established synthetic routes.[4][6] All procedures should be conducted by trained personnel in a controlled laboratory setting.

Protocol 1: Deprotection of Intermediate-9 (tert-Butyl Ester Hydrolysis)

This protocol describes the removal of the tert-butyl ester protecting group from Intermediate-9 to yield the carboxylic acid necessary for peptide coupling.[6]

Materials:

-

Intermediate-9

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve Intermediate-9 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add TFA dropwise to the stirred solution. A typical ratio is 1:1 to 1:4 (DCM:TFA).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting crude carboxylic acid is typically used in the next step without further purification.

Protocol 2: General Peptide Coupling (e.g., Dil-Dap Coupling)

This protocol outlines a standard procedure for forming a peptide bond between two amino acid fragments, for instance, coupling the deprotected Dil unit with a protected Dap analogue.[4]

Materials:

-

Deprotected Dil fragment (from Protocol 1)

-

N-terminally protected Dap analogue

-

Coupling agent (e.g., HATU, HBTU, or DCC/NHS)

-

Non-nucleophilic base (e.g., DIPEA or N-methylmorpholine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Standard workup reagents (e.g., 1N HCl, saturated NaHCO3, brine)

-

Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Activation: In a flask, dissolve the deprotected Dil fragment (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF. Add the base (e.g., DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: To the activated mixture, add a solution of the N-terminally protected Dap analogue (1.2 eq) in DMF.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.

Protocol 3: Final Deprotection (Cbz Group Removal)

This protocol describes the final step in the synthesis, where the benzyloxycarbonyl (Cbz) protecting group is removed to yield the final MMAE product.[6]

Materials:

-

Fully assembled, Cbz-protected MMAE

-

Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

-

Solvent (e.g., methanol or ethanol)

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the Cbz-protected MMAE in methanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure) for 2-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude MMAE, which can be further purified by reverse-phase HPLC.

Mechanism of Action: Dual Pathways to Cell Death

Auristatins exert their potent cytotoxic effects through a dual mechanism: the disruption of microtubule dynamics, which leads to classical apoptosis, and the induction of endoplasmic reticulum stress, which can trigger immunogenic cell death (ICD).[8][14][15]

Microtubule Disruption and Intrinsic Apoptosis

The primary mechanism of action for auristatins is the inhibition of tubulin polymerization.[1][6] Upon entering a cell, MMAE binds to tubulin subunits, preventing their assembly into microtubules. This disruption of the microtubule network is catastrophic for the cell, leading to a G2/M phase cell cycle arrest and the initiation of the intrinsic (mitochondrial) apoptosis pathway.[16][17]

Endoplasmic Reticulum Stress and Immunogenic Cell Death

In addition to direct apoptosis induction, auristatin-based ADCs can trigger immunogenic cell death (ICD).[14][15] The disruption of the microtubule network also induces stress on the endoplasmic reticulum (ER).[14][15] This ER stress activates signaling pathways, such as the IRE1 pathway, leading to the surface expression of "eat-me" signals like calreticulin.[7][14][15] These signals attract immune cells, potentially initiating a broader anti-tumor immune response that complements the direct cytotoxic effect of the drug.

Conclusion

From their origins as complex natural products isolated from a sea hare to their current role as highly engineered payloads in targeted cancer therapies, auristatins have had a remarkable journey. The development of robust and scalable synthetic routes, centered around key intermediates like Intermediate-9, has been critical to their clinical success. Understanding the detailed chemistry of their synthesis and the dual mechanisms of their cytotoxic action provides a powerful foundation for the next generation of researchers and drug developers. As the field of antibody-drug conjugates continues to evolve, the principles learned from the synthesis and application of auristatins will undoubtedly pave the way for even more effective and selective cancer treatments.

References

- 1. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacognosy.us [pharmacognosy.us]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Abstract 4914: Auristatin-based antibody drug conjugates activate multiple ER stress response pathways resulting in immunogenic cell death and amplified T-cell responses | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

The Core of Potency: A Technical Guide to the Key Intermediates in the Synthesis of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Monomethyl Auristatin E (MMAE), a potent synthetic analogue of the natural product dolastatin 10, stands as a cornerstone in the development of antibody-drug conjugates (ADCs).[1] Its exceptional cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, makes it a formidable payload for targeted cancer therapy.[2] The intricate molecular architecture of MMAE necessitates a complex, multi-step synthesis, the efficiency of which hinges on the successful preparation of its key intermediates. This in-depth technical guide provides a comprehensive overview of these crucial building blocks, detailing their synthesis, presenting key quantitative data, and illustrating the strategic pathways to construct the final, powerful antineoplastic agent.

The Building Blocks of MMAE: A Convergent Synthetic Strategy

The total synthesis of MMAE is most effectively approached through a convergent strategy. This involves the independent synthesis of key fragments, which are then coupled in the final stages. This approach is generally more efficient and manageable for large-scale production compared to a linear synthesis.[3] The core structure of MMAE is a pentapeptide-like molecule comprised of four unique amino acid units and a C-terminal cap.[1]

The key intermediates in the synthesis of MMAE are:

-

N-methyl-L-valine (MeVal)

-

L-valine (Val)

-

Dolaisoleucine (Dil) analogue: (2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid

-

Dolaproine (Dap) analogue: (2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid

-

Dolaphenine (Doe) or a norephedrine derivative as the C-terminal unit.

A common convergent approach focuses on the preparation of two primary fragments:

-

Tetrapeptide fragment: N-methyl-L-valine-L-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap)[3]

-

C-terminal unit: Dolaphenine[3]

An important precursor for the dolaisoleucine unit is often referred to as Intermediate-9 , chemically identified as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate.[2][4]

Synthetic Pathways and Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the key intermediates of MMAE. These protocols are based on established synthetic routes and should be performed by trained personnel in a controlled laboratory environment.

Synthesis of N-methyl-L-valine

N-methylation of L-valine is a crucial step in preparing the N-terminal unit of MMAE.

Experimental Protocol:

-

Dissolve L-valine in methanol.

-

Add paraformaldehyde and sodium cyanoborohydride to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH for purification.

-

Extract the product with diethyl ether.

-

Dry the organic layer and concentrate to obtain N-methyl-L-valine.[1]

Synthesis of Dolaisoleucine Intermediate (via Intermediate-9)

The synthesis of the dolaisoleucine fragment often proceeds through the formation of Intermediate-9.

Experimental Protocol for a Dolaisoleucine Analogue:

-

Esterification of Boc-L-Dolaisoleucine:

-

Dissolve Boc-L-Dolaisoleucine in methanol.

-

Add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.[1]

-

-

Boc Deprotection:

-

Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane.

-

Stir for 1 hour at room temperature.

-

Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[1]

-

Synthesis of the Tetrapeptide Fragment (MeVal-Val-Dil-Dap)

The assembly of the tetrapeptide fragment involves sequential peptide couplings. The following is a representative protocol for a dipeptide coupling, which can be extended for the full tetrapeptide.

Experimental Protocol for Dipeptide (Boc-L-Val-L-Dil-OMe) Synthesis:

-

Dissolve Boc-L-Valine in dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes.

-

Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[1]

This process is repeated with the subsequent amino acids (dolaproine and N-methyl-L-valine) to construct the full tetrapeptide backbone.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of MMAE and its intermediates. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Esterification & Deprotection | Boc-L-Dolaisoleucine | Dolaisoleucine methyl ester HCl salt | High | [1] |

| Dipeptide Coupling | Boc-L-Valine, Dil-OMe·HCl | Boc-L-Val-L-Dil-OMe | Good | [1] |

| Final MMAE from Intermediate-9 | Intermediate-9 and other fragments | MMAE | ~85% | [5] |

| MMAE-linker Conjugation | MMAE-maleimide linker, Peptide | MMAE-Peptide Conjugate | 78-89% | [6] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the MMAE synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Auristatin E (MMAE): A Core Mechanism Technical Guide

Introduction

Monomethyl auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from dolastatins, which are natural peptides isolated from the marine sea hare Dolabella auricularia.[1] Due to its extreme cytotoxicity, with potency reported to be 100 to 1000 times greater than doxorubicin, MMAE cannot be administered as a standalone drug.[][3] Instead, its therapeutic potential is harnessed by chemically linking it to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC).[1][] This ADC approach enables the targeted delivery of the MMAE payload specifically to cancer cells that express the corresponding antigen recognized by the mAb, thereby maximizing efficacy while minimizing systemic toxicity.[][3] This guide provides an in-depth examination of the mechanism of action of MMAE, from its delivery via ADCs to its molecular interactions and downstream cellular consequences.

Part 1: The ADC-Mediated Delivery and Release of MMAE

The efficacy of MMAE is critically dependent on its successful delivery to the target cancer cell by the ADC. This process involves a sequence of highly orchestrated events, beginning with antigen recognition and culminating in the release of the free, active drug within the cell's cytoplasm.

-

Binding and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[4]

-

Endocytosis : Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[4][5]

-

Lysosomal Trafficking and Cleavage : The internalized vesicle containing the ADC is transported to the lysosome.[4][5] Inside the acidic environment of the lysosome, proteases such as cathepsin B cleave the specialized linker (commonly a valine-citrulline dipeptide) that connects MMAE to the antibody.[1][][6] This linker is designed to be stable in the extracellular environment but susceptible to cleavage within the lysosome.[1][]

-

Cytosolic Release : The cleavage event liberates the free, active MMAE from the antibody.[4] MMAE then translocates from the lysosome into the cytoplasm, where it can engage its molecular target.[4][5]

-

The Bystander Effect : Once released, the lipophilic MMAE is cell-permeable and can diffuse out of the original target cell into the surrounding tumor microenvironment.[4] This allows it to kill adjacent tumor cells, including those that may not express the target antigen, a phenomenon known as the "bystander effect," which enhances the overall anti-tumor activity of the ADC.[4][5]

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. adcreview.com [adcreview.com]

- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 5. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Antibody-Drug Conjugates: A Technical Introduction to the Synthesis of Cytotoxic Agents

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a new era in precision oncology, offering the promise of targeted delivery of potent cytotoxic agents directly to cancer cells. This "magic bullet" approach minimizes systemic toxicity while maximizing therapeutic efficacy. At the heart of every ADC lies a highly potent small molecule, the cytotoxic payload, whose synthesis is a critical and intricate process. This technical guide provides an in-depth exploration of the synthesis of core cytotoxic agents used in ADCs, complete with experimental methodologies, quantitative data, and visual representations of key biological and chemical processes.

Core Principles of Cytotoxic Payload Design and Synthesis

The selection and synthesis of a cytotoxic payload are governed by a set of stringent criteria. The ideal payload must exhibit sub-nanomolar potency, possess functional groups for linker attachment, and maintain stability in circulation while being readily released in the tumor microenvironment.[1] The synthesis of these complex molecules is a multi-step process that demands precise control over stereochemistry and the strategic use of protecting groups.[2]

Two primary classes of cytotoxic agents dominate the ADC landscape: microtubule inhibitors and DNA-damaging agents.[3][4] Microtubule inhibitors, such as auristatins and maytansinoids, disrupt the cellular cytoskeleton, leading to mitotic arrest and apoptosis.[3] DNA-damaging agents, including calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers, induce lethal DNA lesions.[4]

Synthesis of Key Cytotoxic Payloads

The synthesis of these potent molecules is a testament to the sophistication of modern organic chemistry. While the use of cGMP-quality payload intermediates can streamline the process to a few steps, the de novo synthesis is a complex undertaking.[5]

Auristatins: The Monomethyl Auristatin E (MMAE) Case Study

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and is a widely used payload in ADCs.[2] Its synthesis is a convergent process involving the preparation of key peptide fragments followed by their sequential coupling.[2]

Experimental Protocol: Synthesis of MMAE

The total synthesis of MMAE is a multi-step process that begins with the preparation of its constituent amino acid and peptide fragments.[2]

-

Synthesis of Key Intermediates:

-

N-methylation of L-Valine: L-valine is methylated using paraformaldehyde and sodium cyanoborohydride in methanol. The reaction is stirred at room temperature for 24 hours. Purification involves acidification with 1N HCl, basification with 1N NaOH, and extraction with diethyl ether.[2]

-

Esterification of Dolaisoleucine (Dil): Boc-L-Dolaisoleucine is esterified in methanol with thionyl chloride at 0°C, followed by stirring at room temperature for 12 hours.[2]

-

-

Peptide Coupling and Assembly:

-

Dipeptide Formation (Boc-L-Val-L-Dil-OMe): Boc-L-Valine is activated with DCC and NHS in DCM at 0°C. The HCl salt of dolaisoleucine methyl ester (obtained after Boc deprotection with 4M HCl in dioxane) and triethylamine are then added, and the reaction is stirred overnight at room temperature. The dicyclohexylurea byproduct is removed by filtration.[2]

-

Saponification: The resulting dipeptide ester is saponified using lithium hydroxide in a methanol/water mixture.[2]

-

Coupling with Dolaproine Analogue: The carboxylic acid is activated with a coupling agent like HATU in the presence of DIPEA and then coupled with the dolaproine analogue.[2]

-

Final Assembly: The subsequent fragments are coupled sequentially to construct the full pentapeptide backbone of MMAE.[2]

-

Maytansinoids: The DM1 and DM4 Payloads

Maytansinoids, such as DM1 (mertansine) and DM4 (ravtansine), are potent microtubule-disrupting agents derived from the natural product maytansine.[6] Their synthesis involves the modification of the maytansine core to introduce a thiol-containing linker for conjugation to the antibody.[7]

General Synthetic Strategy for DM1 and DM4:

The synthesis of DM1 and DM4 typically starts from maytansinol, a common precursor.

-

Esterification: Maytansinol is esterified with a thiol-containing carboxylic acid derivative. For DM1, this is N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, and for DM4, it is N-methyl-N-(4-methyl-4-methyldithiopentanoyl)-L-alanine. This reaction is often carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and zinc chloride.[8][9]

-

Purification: The resulting maytansinoid is then purified using techniques such as HPLC.[10]

DNA-Damaging Agents: A Glimpse into PBDs, Calicheamicins, and Duocarmycins

-

Pyrrolobenzodiazepine (PBD) Dimers: PBDs are DNA minor groove-binding agents that form covalent adducts with guanine bases.[11] Dimeric PBDs can crosslink DNA, leading to potent cytotoxicity.[12] Their synthesis is a complex, multi-step process that involves the construction of the tricyclic PBD core followed by dimerization and functionalization with a linker.[12]

-

Calicheamicins: These are enediyne antitumor antibiotics that cause double-stranded DNA breaks.[13] Their synthesis is exceptionally challenging due to the strained enediyne core. The process typically involves the fermentation of Micromonospora echinospora to produce the natural product, which is then synthetically modified to attach a linker.[14]

-

Duocarmycins: These natural products alkylate DNA in the minor groove.[15] The synthesis of duocarmycin analogues for ADCs often involves the preparation of the DNA-alkylating and DNA-binding moieties separately, followed by their coupling and the introduction of a linker.[16] A key strategy is to incorporate the drug in its inactive prodrug form (seco-duocarmycin) into the linker-drug construct.[17]

Quantitative Analysis of Cytotoxic Payloads and ADCs

The potency and characteristics of cytotoxic payloads and the final ADC are quantified using several key parameters.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a cytotoxic agent. For ADC payloads, these values are typically in the picomolar to nanomolar range.

| Payload | Mechanism of Action | Cancer Cell Line | IC50 (nM) |

| MMAE | Tubulin Inhibitor | BxPC-3 (Pancreatic) | 0.97[18] |

| PSN-1 (Pancreatic) | 0.99[18] | ||

| Capan-1 (Pancreatic) | 1.10[18] | ||

| Panc-1 (Pancreatic) | 1.16[18] | ||

| DM1 | Tubulin Inhibitor | Various | Similar to MMAE[] |

| DM4 | Tubulin Inhibitor | Various | Similar to MMAE[] |

| PBD Dimer | DNA Cross-linker | Various | pM range[11] |

| Calicheamicin | DNA Double-Strand Breaks | Various | Sub-pM range[13] |

| Duocarmycin | DNA Alkylation | Various | pM range[16] |

Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody. It significantly influences the efficacy and safety of the ADC.

| Approved ADC | Payload | Average DAR |

| Adcetris® (Brentuximab vedotin) | MMAE | ~4 |

| Kadcyla® (Trastuzumab emtansine) | DM1 | ~3.5[20] |

| Enhertu® (Trastuzumab deruxtecan) | Deruxtecan (a topoisomerase I inhibitor) | ~8[21] |

| Polivy® (Polatuzumab vedotin) | MMAE | ~3-4 |

| Padcev® (Enfortumab vedotin) | MMAE | ~3.8 |

| Zynlonta® (Loncastuximab tesirine) | PBD Dimer | ~2[21] |

| Mirvetuximab soravtansine | DM4 | ~3.3-5[21] |

| Sacituzumab govitecan | SN-38 | ~7.6[21] |

Methods for DAR Determination:

Several analytical techniques are employed to determine the DAR of an ADC:

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method that relies on the distinct absorbance spectra of the antibody and the payload.[22][23]

-

Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated payload.[24]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Another chromatographic technique for DAR analysis.[22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the distribution of different drug-loaded species.[]

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

Understanding the mechanism of action of cytotoxic payloads and the workflow of ADC synthesis is crucial for rational drug design.

Signaling Pathways Targeted by Cytotoxic Payloads

dot

Caption: Signaling pathways affected by common ADC cytotoxic payloads.

General Workflow for ADC Synthesis

dot

Caption: A generalized workflow for the synthesis and purification of an ADC.

Conclusion

The synthesis of cytotoxic agents for ADCs is a highly specialized field at the intersection of organic chemistry, biochemistry, and pharmacology. The continuous evolution of synthetic methodologies, the discovery of novel potent payloads, and the refinement of analytical techniques are paving the way for the next generation of more effective and safer ADCs. This guide serves as a foundational resource for researchers dedicated to advancing this promising therapeutic modality in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [sigmaaldrich.com]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 11. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 14. (596g) Improved Manufacturing Process for Semi-Synthetic Calicheamicin Linker-Payload En Route to Antibody-Drug Conjugates | AIChE [proceedings.aiche.org]

- 15. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 20. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]

- 22. pharmiweb.com [pharmiweb.com]

- 23. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 24. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

Methodological & Application

Application Note and Protocol: Synthesis of Monomethyl Auristatin E (MMAE) from a Protected Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the final deprotection and purification steps in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs). The protocol assumes the starting material is a fully protected MMAE precursor, herein referred to as "Intermediate-12," which requires a final deprotection to yield the active compound.

Monomethyl auristatin E is a synthetic analogue of the natural product dolastatin 10.[1] Due to its high cytotoxicity, it is a critical component of several FDA-approved ADCs.[2] The synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several amino acid fragments.[1] This protocol focuses on the critical final step of the synthesis.

Data Presentation

The following table summarizes representative yields and purity for the final deprotection and purification step in the synthesis of MMAE. These values are illustrative and can vary based on the specific protecting groups used in "Intermediate-12" and the scale of the reaction.

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Final Deprotection | Crude MMAE | 85-95 | >90 |

| Preparative RP-HPLC | Pure MMAE | 70-85 | ≥98.5 |

Experimental Protocol

This protocol details the global deprotection of a protected MMAE precursor ("Intermediate-12") and the subsequent purification of the final MMAE product.

Materials and Reagents:

-

Protected MMAE Intermediate ("Intermediate-12")

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO)

-

Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Lyophilizer

-

Mass spectrometer

Protocol:

-

Deprotection of Protected MMAE Intermediate ("Intermediate-12"): a. Dissolve the protected MMAE intermediate in anhydrous dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar. b. To the stirring solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). The exact concentration will depend on the nature of the acid-labile protecting groups. c. Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by analytical RP-HPLC to ensure complete removal of all protecting groups. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.

-

Precipitation and Isolation of Crude MMAE: a. Resuspend the concentrated residue in a minimal amount of DCM or a mixture of acetonitrile and water. b. Add the solution dropwise to a flask containing cold diethyl ether (approximately 20-fold excess by volume) with vigorous stirring. c. A white precipitate of crude MMAE should form. Continue stirring for 15-30 minutes in an ice bath to maximize precipitation. d. Isolate the crude product by vacuum filtration, washing the solid with cold diethyl ether. e. Dry the crude MMAE under vacuum.

-

Purification by Preparative RP-HPLC: a. Dissolve the dried crude MMAE in a minimal amount of a suitable solvent, such as DMSO or a mixture of acetonitrile and water. b. Purify the crude MMAE using a preparative RP-HPLC system with a C18 column. c. A typical gradient for purification is a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 20% to 80% acetonitrile over 30-40 minutes. The optimal gradient should be determined based on analytical HPLC of the crude material. d. Collect fractions corresponding to the main product peak, as determined by UV absorbance at 214 nm and 280 nm.

-

Final Product Isolation and Characterization: a. Analyze the collected fractions by analytical RP-HPLC to confirm purity (≥98.5%). b. Pool the pure fractions and freeze them. c. Lyophilize the frozen pure fractions to obtain the final MMAE product as a white, fluffy solid.[1] d. Confirm the identity of the final product by mass spectrometry to verify the correct molecular weight (717.99 g/mol ).[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the final steps of MMAE synthesis and the mechanism of action of MMAE.

Caption: Final steps in the synthesis of MMAE from a protected intermediate.

References

Application Notes and Protocols: Monomethyl Auristatin E Intermediate-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1][] Derived from dolastatins, natural products isolated from the sea hare Dolabella auricularia, MMAE exhibits cytotoxicity up to 1000 times greater than traditional chemotherapeutics like doxorubicin.[][3][4] Due to its high toxicity, MMAE cannot be administered as a standalone drug.[1][] Instead, it is utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[3]

The synthesis of MMAE is a multi-step process involving the coupling of various amino acid and peptide fragments. "Monomethyl auristatin E intermediate-12" is a key reagent in the synthesis of the final MMAE molecule.[5] This document provides detailed protocols and application notes for the safe handling and effective use of this intermediate in the laboratory.

Product Information and Storage

Proper storage and handling of auristatin intermediates are critical to maintain their chemical integrity and ensure the quality and efficacy of the final product.[6]

| Parameter | Specification |

| Product Name | This compound |

| Intended Use | Intermediate for the synthesis of Monomethyl auristatin E (MMAE)[5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (up to 20 mM) and other organic solvents such as DMF[4][7] |

| Storage Conditions | Store at -20°C, desiccated, and protected from light.[8] |

| Stability | Stable for at least 18 months under recommended storage conditions. Avoid repeated freeze-thaw cycles.[9] |

Safety and Handling Precautions

Monomethyl auristatin E and its intermediates are potent cytotoxic compounds and must be handled with extreme caution in a controlled laboratory environment.[8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

-

Ventilation: All handling of the powdered form should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure to prevent inhalation of dust or aerosols.[8][10]

-

Spill Management: In case of a spill, follow established laboratory protocols for cleaning up cytotoxic compounds. Absorb solutions with an inert material and decontaminate surfaces with an appropriate solvent like alcohol.[8]

-

Waste Disposal: All contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][10]

-

Emergency Procedures:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[11]

-

Experimental Protocols

The primary application of this compound is as a precursor in the synthesis of MMAE. The following protocol outlines a representative peptide coupling reaction to elongate the peptide chain.

Protocol: Peptide Coupling of Intermediate-12

This protocol describes the coupling of "Intermediate-12" with another peptide fragment to proceed with the synthesis of the full-length MMAE.

Materials:

-

This compound

-

Peptide fragment for coupling (with a free carboxylic acid)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine[7]

-

Anhydrous solvent: DMF (N,N-Dimethylformamide)

-

Quenching solution: Saturated aqueous sodium bicarbonate

-

Extraction solvent: Ethyl acetate

-

Drying agent: Anhydrous sodium sulfate

-

HPLC grade solvents for purification (e.g., acetonitrile, water, TFA)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the peptide fragment with a free carboxylic acid (1.0 eq.) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq.) and HOBt (1.0 eq.) to the solution.[7] Stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Addition of Intermediate: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

-

Base Addition: Add DIPEA (2.0 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the desired coupled peptide.[7]

-

Characterization: Confirm the identity and purity of the product using LC-MS and NMR.

Data Presentation: Expected Outcomes

| Parameter | Expected Result |

| Reaction Time | 2-4 hours |

| Crude Yield | >80% |

| Purity (Post-HPLC) | >95% |

| Confirmation | Mass spectrometry and NMR consistent with the expected product structure |

Diagrams and Workflows

Synthetic Workflow for MMAE

Caption: Synthetic workflow for MMAE highlighting the role of Intermediate-12.

Experimental Workflow for Peptide Coupling

Caption: Step-by-step experimental workflow for the peptide coupling protocol.

Mechanism of Action of MMAE

MMAE, the final product synthesized from Intermediate-12, is a potent inhibitor of tubulin polymerization.[1][][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3]

Caption: Signaling pathway for MMAE-induced cell death following ADC delivery.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. adcreview.com [adcreview.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. AGLink® ADC Conjugation Kit (MMAE, DAR2&4, 1mg) | ACROBiosystems [acrobiosystems.com]

- 10. benchchem.com [benchchem.com]

- 11. abmole.com [abmole.com]

- 12. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload component of several antibody-drug conjugates (ADCs) used in oncology. The synthesis of MMAE is a complex, multi-step process that requires the careful preparation and purification of several key intermediates. The purity of these intermediates is paramount to ensure the successful synthesis of the final, highly pure MMAE, which is essential for its safe and effective use in ADCs.

These application notes provide detailed protocols and guidance on the most common and effective techniques for purifying the key synthetic intermediates of MMAE. The methodologies described herein are intended to assist researchers, scientists, and drug development professionals in establishing robust and reproducible purification strategies.

Key Intermediates in MMAE Synthesis

The total synthesis of MMAE typically proceeds through the preparation and coupling of several key building blocks. The purification of these intermediates is a critical quality control step. The primary intermediates covered in these notes are:

-

N-methyl-L-valine: A key amino acid component of the N-terminus of MMAE.

-

Boc-L-Val-L-Dil-OMe: A protected dipeptide fragment.

-

MeVal-Val-Dil-Dap: A protected tetrapeptide fragment representing a significant portion of the MMAE backbone.

-

Dolaphenine analogue: The C-terminal capping unit of MMAE.

Purification Techniques

The purification of MMAE intermediates primarily relies on standard organic and peptide chemistry techniques, including:

-

Column Chromatography: A widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique ideal for the purification of peptides and other complex organic molecules based on their hydrophobicity.

-

Crystallization: A powerful technique for obtaining highly pure crystalline solids from a solution.

-

Non-Chromatographic Work-up: Simple extraction and precipitation methods can be effective for initial purification or for the isolation of certain intermediates.

The choice of purification method depends on the specific intermediate, the scale of the synthesis, and the required final purity.

Data Presentation: Purity and Yield of MMAE Intermediates

The following tables summarize typical purity and yield data for the purification of key MMAE intermediates using various techniques. These values are representative and may vary depending on the specific reaction conditions, scale, and analytical methods used.

Table 1: Purification of N-methyl-L-valine Intermediates

| Intermediate | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |

| Cbz-N-methyl-L-valine | Column Chromatography (Silica Gel) | 65-88 | >95 | [1] |

| Cbz-N-methyl-L-valine | Pulping/Recrystallization | 93 | >97 | [1] |

Table 2: Purification of Dipeptide and Tetrapeptide Intermediates

| Intermediate | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |

| Boc-Dipeptide-OMe | Column Chromatography (Silica Gel) | 70-85 | >95 | General Practice |

| Protected Tetrapeptide | Preparative RP-HPLC | 60-80 | >98 | General Practice |

Table 3: Purification of Final MMAE and Drug-Linker Conjugates

| Compound | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |

| MMAE | Preparative RP-HPLC | 50-70 | >99 | [2] |

| vc-MMAE | Non-Chromatographic Work-up | ~70 | >95 | |

| vc-MMAE | Preparative RP-HPLC | 57 | >98 | |

| NH2-PDC-1 (MMAE Conjugate) | RP-HPLC | 78 | >99 | [2] |

| DOTA-PDC-1 (MMAE Conjugate) | RP-HPLC | 89 | >99 | [2] |

Experimental Protocols

Protocol 1: Purification of Cbz-N-methyl-L-valine by Column Chromatography

This protocol describes a general procedure for the purification of Cbz-N-methyl-L-valine, a protected precursor to N-methyl-L-valine, using silica gel column chromatography.[1]

Materials:

-

Crude Cbz-N-methyl-L-valine

-

Silica gel (230-400 mesh)

-

Solvents: Ethyl acetate (EtOAc), n-hexane

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% EtOAc in hexane).

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a layer of sand to the top of the silica bed.

-

Sample Loading: Dissolve the crude Cbz-N-methyl-L-valine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., ethyl acetate:n-hexane = 1:2). Gradually increase the polarity of the mobile phase as needed to elute the desired compound.

-

Fraction Collection: Collect fractions in separate tubes.

-

TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Cbz-N-methyl-L-valine.

Protocol 2: Purification of a Protected Dipeptide (e.g., Boc-L-Val-L-Dil-OMe) by Column Chromatography

This protocol provides a general method for the purification of protected dipeptide intermediates.

Materials:

-

Crude protected dipeptide

-

Silica gel (230-400 mesh)

-

Solvents: Ethyl acetate (EtOAc), Hexane, Dichloromethane (DCM)

-